Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Description
Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (IUPAC: (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride) is a chiral proline derivative with a hydroxyl group at the 4-position and a methyl ester at the 2-position of the pyrrolidine ring. Its molecular formula is C₆H₁₂ClNO₃, and it has a molecular weight of 181.62 g/mol . Key properties include:
- Melting Point: 152–164°C
- Specific Rotation: -24° to -31° (c=2, H₂O)
- LogP: -0.789 (indicating moderate hydrophilicity)
- Appearance: White to yellow crystalline solid .
This compound is widely used in asymmetric catalysis, particularly in enantioselective Michael addition reactions for C–C bond formation . Its stereochemical configuration ((2S,4R)) is critical for achieving high stereocontrol in organic synthesis .
Properties
IUPAC Name |
methyl 4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Acyl Chloride Formation : Thionyl chloride converts the carboxylic acid group of L-hydroxyproline into an acyl chloride.
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Esterification : Methanol nucleophilically attacks the acyl chloride, forming the methyl ester.
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Salt Formation : Excess HCl (from SOCl₂ hydrolysis) protonates the pyrrolidine nitrogen, yielding the hydrochloride salt.
Key Parameters
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Molar Ratios : 1:5:1.2 (L-hydroxyproline : methanol : SOCl₂)
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Temperature : 40–50°C
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Reaction Time : 3–5 hours
Advantages :
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Minimal purification required due to high selectivity.
Hydrochloric Acid-Catalyzed Esterification
An alternative approach uses concentrated hydrochloric acid (HCl) as both catalyst and proton source. L-Hydroxyproline reacts with methanol under reflux to form the ester, followed by HCl saturation.
Procedure
Key Parameters
Limitations :
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Longer reaction time compared to SOCl₂ method.
Chiral Resolution of Racemic Mixtures
For non-natural stereoisomers (e.g., 2R,4S), enzymatic or chemical resolution of racemic methyl 4-hydroxypyrrolidine-2-carboxylate is employed.
Enzymatic Kinetic Resolution
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Enzyme : Candida antarctica lipase B (CAL-B).
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Substrate : Racemic methyl ester in tert-butyl methyl ether.
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Reaction : Selective hydrolysis of one enantiomer to the carboxylic acid, leaving the desired (2R,4S)-ester intact.
Performance Metrics
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Enantiomeric Excess (ee) : >99%
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Yield : 40–45% (theoretical maximum 50%)
Industrial Relevance :
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Cost-prohibitive for large-scale production but valuable for high-purity batches.
Asymmetric Catalysis for Stereoselective Synthesis
Catalytic asymmetric hydrogenation of ketoprolines offers a stereocontrolled route to both (2S,4R) and (2R,4S) isomers.
Reaction Scheme
Outcomes
Advantages :
Comparative Analysis of Methods
| Method | Starting Material | Stereochemistry | Yield | Cost | Scalability |
|---|---|---|---|---|---|
| Direct Esterification | L-Hydroxyproline | (2S,4R) | 85–92% | Low | High |
| HCl-Catalyzed | L-Hydroxyproline | (2S,4R) | 78–84% | Low | Moderate |
| Chiral Resolution | Racemic ester | (2R,4S) | 40–45% | High | Low |
| Asymmetric Hydrogenation | 4-Ketoproline | Configurable | 88–90% | Moderate | High |
Key Observations :
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Direct esterification with SOCl₂ is optimal for (2S,4R) production.
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Asymmetric hydrogenation offers flexibility but requires expensive catalysts.
Industrial-Scale Process Optimization
Large-scale synthesis prioritizes cost, yield, and purity. A hybrid approach combining direct esterification and crystallization achieves >99% purity.
Case Study: Pilot Plant Protocol
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Esterification : 10 kg L-hydroxyproline, 50 L methanol, 12 L SOCl₂, 45°C, 4 hours.
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Distillation : Remove excess methanol and SOCl₂ under reduced pressure.
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Crystallization : Dissolve crude product in hot methanol, cool to −20°C, and filter.
Outcomes :
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxopyrrolidine-2-carboxylate.
Reduction: Formation of 4-hydroxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural modifications. The pathways involved include the modulation of enzyme activity and the alteration of protein conformations .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
- CAS : 114676-59-4
- Molecular Formula: C₆H₁₂ClNO₃
- Applications: Used in antibody-drug conjugates (ADCs) and PROTAC linkers due to its non-cleavable properties .
- Key Difference : The (2R,4R) enantiomer exhibits opposite chirality, altering its interaction with biological targets compared to the (2S,4R) form .
cis-4-Hydroxy-L-proline methyl ester hydrochloride ((2S,4S)-isomer)
- CAS : 1001333-91-0
- Molecular Formula: C₆H₁₂ClNO₃
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
- CAS : 481704-21-6
- Molecular Formula: C₆H₁₂ClNO₃
- Applications: Limited data, but structural similarity suggests utility in chiral synthesis .
Structural Analogs
(2S,4R)-Methyl 4-Fluoropyrrolidine-2-carboxylate hydrochloride
- CAS : 58281-80-4
- Molecular Formula: C₆H₁₁ClFNO₂
- Key Difference : Replacement of the hydroxyl group with fluorine enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry .
Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
- CAS : 62147-27-7
- Molecular Formula: C₁₂H₁₆ClNO₃
- Key Difference : The benzyl ester group increases lipophilicity (LogP ≈ 1.2), improving membrane permeability in drug delivery systems .
Methyl 4-chloropyridine-2-carboxylate hydrochloride
- CAS : 176977-85-8
- Molecular Formula: C₇H₇Cl₂NO₂
- Key Difference : Pyridine ring instead of pyrrolidine alters electronic properties, influencing reactivity in nucleophilic substitutions .
Comparative Data Table
Biological Activity
Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known as (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, including antioxidant, anticoagulant, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₂ClNO₃, featuring a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylate group at the 2-position that is esterified with a methyl group. The hydrochloride form enhances its stability and solubility in various solvents, making it suitable for biological studies .
| Property | Details |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 145.16 g/mol |
| CAS Number | 1499-56-5 |
| Stereochemistry | (2S,4R) configuration |
1. Antioxidant Properties
This compound exhibits significant antioxidant activity. It has been shown to neutralize free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders .
2. Anticoagulant Activity
The compound may influence the coagulation cascade by interacting with specific proteins involved in blood clotting. Preliminary studies suggest that it could serve as a potential anticoagulant agent, although further research is needed to elucidate the mechanisms involved .
3. Neuroprotective Effects
Research indicates that derivatives of pyrrolidine compounds can have neuroprotective effects. This compound has been studied for its potential to protect neuronal cells from injury and degeneration, making it a candidate for therapeutic applications in neurodegenerative diseases .
The synthesis of this compound involves several steps that maintain the integrity of its stereochemistry. The enzymatic reactions that facilitate its metabolism are crucial for understanding its biological activity .
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of this compound resulted in improved outcomes in models of induced neurodegeneration. The compound's ability to reduce markers of oxidative stress was highlighted as a key mechanism behind its protective effects .
Case Study 2: Anticoagulant Effects
In vitro studies have shown that this compound can significantly inhibit platelet aggregation, suggesting its potential as an anticoagulant. Further investigations are necessary to explore its efficacy and safety profile in clinical settings .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Answer : The synthesis involves protecting the pyrrolidine ring hydroxyl group and carboxylate moiety. A critical step is the Boc-protection under basic conditions (e.g., Et₃N) with DMAP as a catalyst in acetone/water. Excess (Boc)₂O ensures complete protection, but side reactions like racemization or incomplete salt formation (hydrochloride) may occur. Optimization includes maintaining anhydrous conditions, controlled pH (~7–8), and post-reaction purification via solvent extraction (EtOAc) followed by acid washing to remove unreacted reagents .
Q. What analytical techniques are recommended for confirming purity and stereochemical integrity?
- Answer :
- NMR : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the pyrrolidine ring (δ 3.5–4.5 ppm for hydroxyl and methyl ester groups) .
- HPLC : Reverse-phase HPLC with a chiral column (e.g., Chiralpak®) resolves enantiomers; retention time and peak symmetry assess purity (>97%) .
- Specific Rotation : Measured in aqueous solution (e.g., [α]D²⁵ = -24° to -31°, c=2) validates stereochemical consistency .
Q. How do pH and solvent selection affect the compound’s stability during handling?
- Answer : The hydrochloride salt is hygroscopic and degrades under extreme pH. Stability is optimal in neutral buffers (pH 6–7) at 4°C. Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote ester hydrolysis. Short-term storage in anhydrous methanol or ethanol at -20°C is recommended .
Advanced Research Questions
Q. How does stereochemistry at positions 2 and 4 influence biological activity?
- Answer : The (2R,4R) and (2S,4R) configurations dictate hydrogen-bonding interactions with targets like enzymes or receptors. For example, the (2R,4R) isomer shows higher affinity for proteasome components in PROTACs due to optimal spatial alignment of hydroxyl and carboxylate groups. Computational docking studies (e.g., AutoDock Vina) can predict binding modes .
Q. What methodological considerations are critical for incorporating this compound into PROTACs or antibody-drug conjugates (ADCs)?
- Answer :
- PROTACs : Use the hydroxyl group for linker conjugation (e.g., PEG or alkyl chains) via esterification or Mitsunobu reactions. Ensure stoichiometric control to avoid cross-linking .
- ADCs : The carboxylate can be activated with EDC/NHS for amine coupling to antibodies. Monitor reaction pH (6.5–7.5) to prevent denaturation .
Q. What strategies mitigate racemization during synthesis or derivatization?
- Answer :
- Low-Temperature Reactions : Conduct acylations below 0°C to slow epimerization.
- Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to preserve stereochemistry during coupling .
- In Situ Monitoring : Circular dichroism (CD) or polarimetry tracks enantiomeric excess during synthesis .
Q. How does this compound’s reactivity compare to halogenated or cyclohexyl-substituted analogs in nucleophilic reactions?
- Answer : The hydroxyl group increases electrophilicity at C-2, making it more reactive than halogenated analogs (e.g., 4-chlorophenoxy derivatives) in SN2 reactions. Cyclohexyl-substituted analogs exhibit steric hindrance, reducing nucleophilic attack rates by ~30% compared to the hydroxyl variant .
Q. What in vitro models are suitable for assessing pharmacokinetic properties?
- Answer :
- Caco-2 Cells : Evaluate intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ > 60 min suggests favorable hepatic stability) .
Q. How can computational modeling predict interactions with biological targets?
- Answer : Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations quantify binding affinities. Density functional theory (DFT) models the compound’s electrostatic potential, identifying regions for target interaction (e.g., kinase ATP-binding pockets) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
